Ethyl 4-propylthiazole-5-carboxylate Ethyl 4-propylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18324842
InChI: InChI=1S/C9H13NO2S/c1-3-5-7-8(13-6-10-7)9(11)12-4-2/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

Ethyl 4-propylthiazole-5-carboxylate

CAS No.:

Cat. No.: VC18324842

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-propylthiazole-5-carboxylate -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name ethyl 4-propyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C9H13NO2S/c1-3-5-7-8(13-6-10-7)9(11)12-4-2/h6H,3-5H2,1-2H3
Standard InChI Key ZCGNAOOTQDQKAL-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(SC=N1)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 4-propylthiazole-5-carboxylate (IUPAC name: ethyl 4-propyl-1,3-thiazole-5-carboxylate) has the molecular formula C₉H₁₃NO₂S and a calculated molecular weight of 199.27 g/mol. Its structure consists of a thiazole core—a sulfur-containing heterocycle—with a propyl chain (-CH₂CH₂CH₃) at the 4-position and an ethyl ester (-COOCH₂CH₃) at the 5-position. The compound’s canonical SMILES string is CCCC1=C(SC=N1)C(=O)OCC, reflecting its substitution pattern.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₃NO₂S
Molecular Weight199.27 g/mol
XLogP3~2.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area61.8 Ų

These properties suggest moderate lipophilicity, making the compound potentially suitable for permeating biological membranes, a trait shared with its methyl analog.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of ethyl 4-propylthiazole-5-carboxylate can be inferred from methods used for analogous thiazole derivatives. A common approach involves:

  • Thiazole Ring Formation: Reacting α-haloesters (e.g., ethyl 2-chloroacetoacetate) with thioamides in the presence of a base such as potassium carbonate .

  • Substituent Introduction: Introducing the propyl group via alkylation or through pre-functionalized intermediates.

For example, the patent CN103664819A details a protocol for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate using ethanol as a solvent, thiourea, and sodium carbonate. Adapting this method, replacing the methyl group with a propyl chain and omitting the bromination step (as in) could yield the target compound.

Reaction Optimization

Key parameters for high yield include:

  • Temperature Control: Maintaining 60–70°C during cyclization to prevent side reactions .

  • Solvent Selection: Ethanol or ethyl acetate, which stabilize intermediates while facilitating reflux .

  • Catalysis: Sodium carbonate or similar mild bases to deprotonate thioamides and promote nucleophilic attack.

Physicochemical Properties and Stability

Spectral Characteristics

While experimental spectra for ethyl 4-propylthiazole-5-carboxylate are unavailable, its analogs provide benchmarks:

  • IR Spectroscopy: Expected peaks near 1700 cm⁻¹ (C=O stretch of the ester) and 1250 cm⁻¹ (C-O ester stretch).

  • NMR: A singlet for the thiazole proton (H-2) at δ 7.5–8.5 ppm and triplet signals for the propyl chain’s terminal methyl group (δ 0.9–1.1 ppm).

Thermal and Solubility Profiles

  • Melting Point: Estimated at 80–90°C based on methyl analog data (mp 172–173°C for 2-amino-4-methylthiazole-5-carboxylate ).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water due to the hydrophobic propyl chain.

Applications in Pharmaceutical and Material Sciences

Drug Development

  • Prodrug Design: The ethyl ester could serve as a hydrolyzable prodrug moiety, enhancing bioavailability of carboxylic acid drugs.

  • Antiviral Candidates: Thiazoles are explored against RNA viruses, including SARS-CoV-2, due to their ability to block viral protease activity.

Material Science

  • Coordination Chemistry: The thiazole nitrogen can coordinate to metal ions, enabling applications in catalysis or sensors.

  • Polymer Additives: Thiazole derivatives improve thermal stability in polymers, suggesting utility in high-performance materials.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce reaction steps and improve yields.

  • Biological Screening: Testing against cancer cell lines and resistant pathogens to quantify efficacy.

  • Computational Modeling: Predicting binding modes with P-gp and other therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator